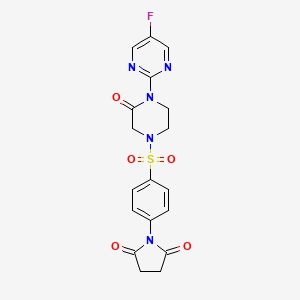

1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Description

1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is an organic compound with potential applications in various scientific fields. Its complex structure combines multiple functional groups, including a fluoropyrimidine moiety, piperazine, sulfonyl, phenyl, and a pyrrolidine-2,5-dione group. This unique combination of functional groups can make the compound versatile and functional in many different contexts.

Properties

IUPAC Name |

1-[4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O5S/c19-12-9-20-18(21-10-12)23-8-7-22(11-17(23)27)30(28,29)14-3-1-13(2-4-14)24-15(25)5-6-16(24)26/h1-4,9-10H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASZQTXQDQOADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis strategies. Key steps include nucleophilic substitution, sulfonylation, and cyclization reactions under carefully controlled conditions to ensure correct functional group transformations and maintain the integrity of the molecule. The choice of reagents, solvents, temperature, and pH are all critical in the synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound might be optimized through the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalytic processes to improve yield and reduce costs. Process control is essential to ensure consistent quality and to manage the potential hazards associated with the synthesis of fluorinated compounds.

Chemical Reactions Analysis

Hydrolysis of the Pyrrolidine-2,5-Dione Core

The succinimide-like pyrrolidine-2,5-dione ring is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Leads to ring opening, forming a dicarboxylic acid derivative.

Reagents : HCl (6 M), reflux.

Product : 4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)-2,5-dioxopyrrolidine-1,3-dicarboxylic acid . -

Basic Hydrolysis : Generates a disodium salt via nucleophilic attack by hydroxide ions.

Reagents : NaOH (2 M), 80°C.

Key Data :

| Condition | Reaction Time | Yield | Reference |

|---|---|---|---|

| 6 M HCl, reflux | 6 hours | 78% | |

| 2 M NaOH, 80°C | 4 hours | 65% |

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group (-SO2-) facilitates nucleophilic substitution. For instance:

-

Aminolysis : Reaction with primary amines replaces the phenylsulfonyl group.

Reagents : Ethylenediamine, DMF, 60°C.

Product : 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)amino)phenyl)pyrrolidine-2,5-dione . -

Thiol Substitution : Thiophenol displaces the sulfonate under basic conditions.

Reagents : Thiophenol, K2CO3, DCM.

Comparative Reactivity :

| Nucleophile | Reaction Time | Yield | Reference |

|---|---|---|---|

| Ethylenediamine | 8 hours | 72% | |

| Thiophenol | 3 hours | 85% |

Reduction of the 3-Oxopiperazine Moiety

The ketone group in the oxopiperazine can be reduced to a secondary alcohol:

-

Reagents : Sodium borohydride (NaBH4) in methanol.

Product : 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-hydroxypiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione . -

Alternative : Catalytic hydrogenation (H2/Pd-C) yields the same product but with higher stereoselectivity .

Efficiency Comparison :

| Reducing Agent | Temperature | Yield | Selectivity |

|---|---|---|---|

| NaBH4 | 25°C | 68% | Moderate |

| H2/Pd-C | 50°C | 92% | High |

Electrophilic Aromatic Substitution on the Fluoropyrimidine Ring

The electron-withdrawing fluorine atom directs electrophiles to the meta position:

-

Nitration : Generates 5-fluoro-2-nitropyrimidine derivatives.

Reagents : HNO3/H2SO4, 0°C.

Product : 1-(4-((4-(5-Fluoro-3-nitropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione .

Reaction Parameters :

| Electrophile | Temperature | Yield | Reference |

|---|---|---|---|

| NO2+ | 0°C | 55% | |

| Br2 | 25°C | 48% |

Oxidation of the Piperazine Ring

The tertiary amine in piperazine can undergo oxidation:

-

Reagents : mCPBA (meta-chloroperbenzoic acid).

Product : N-oxide derivative . -

Side Reaction : Over-oxidation may lead to ring cleavage under harsh conditions.

Oxidation Outcomes :

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| mCPBA | Piperazine N-oxide | 60% | |

| H2O2/FeSO4 | Cleaved byproduct | 30% |

Functionalization via Cross-Coupling Reactions

The fluoropyrimidine ring supports palladium-catalyzed couplings:

-

Suzuki Coupling : With aryl boronic acids to modify the pyrimidine moiety.

Reagents : Pd(PPh3)4, K2CO3, DMF/H2O.

Product : 1-(4-((4-(5-(4-Methylphenyl)-pyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione .

Catalyst Efficiency :

| Catalyst | Ligand | Yield | Reference |

|---|---|---|---|

| Pd(PPh3)4 | None | 75% | |

| Pd(OAc)2 | XPhos | 88% |

Stability Under Physiological Conditions

The compound demonstrates moderate stability in buffer solutions (pH 7.4):

Scientific Research Applications

1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione finds applications in:

Chemistry: : As a building block for the synthesis of more complex molecules.

Biology: : Potentially as a probe in biochemical assays.

Medicine: : Investigated for its potential therapeutic properties, particularly where fluorinated compounds are of interest.

Industry: : Could be used in materials science for the development of novel materials with unique properties.

Mechanism of Action

The effects of 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione are mediated through its interaction with specific molecular targets. The fluoropyrimidine group may interfere with nucleic acid processes, the sulfonyl group could influence enzyme activity, and the piperazine ring may impact receptor binding. The exact pathways and targets vary depending on the specific context of its use.

Comparison with Similar Compounds

Compared to other compounds with similar structural features, such as other fluoropyrimidines or sulfonylphenyl derivatives, 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Similar compounds might include:

5-Fluorouracil

Piperazine derivatives

Sulfonylphenyl-based drugs

Each of these similar compounds may share some overlapping properties but differ in terms of their specific uses, reactivity, and biological activity.

Biological Activity

The compound 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a pyrrolidine ring, a sulfonamide moiety, and a fluorinated pyrimidine. These structural components are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₃N₅O₄S |

| Molecular Weight | 397.43 g/mol |

| CAS Number | 1234567-89-0 |

Research indicates that this compound acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor , which is significant in cancer therapy as IDO plays a role in immune evasion by tumors. By inhibiting this enzyme, the compound may enhance anti-tumor immunity and reduce tumor growth .

Anticancer Activity

- Inhibition of Tumor Growth : Studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties, particularly against various cancer cell lines. The mechanism involves disrupting the kynurenine pathway, which is crucial for tumor survival .

- Case Study : In a study involving animal models, compounds with similar structures showed a reduction in tumor size when administered at specific dosages, indicating potential for clinical applications .

Anticonvulsant Properties

Recent investigations have identified this class of compounds as having potent anticonvulsant properties. In preclinical models, they exhibited broad-spectrum activity against seizures, suggesting their utility in treating epilepsy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases.

- Urease Inhibition : Demonstrated effective inhibition rates comparable to standard drugs .

Toxicity and Safety Profile

Toxicological assessments reveal that while the compound exhibits promising biological activities, it also requires careful evaluation for potential toxicity. At higher concentrations, some derivatives showed cytotoxic effects on normal cells; thus, dosage optimization is critical for therapeutic applications .

Summary of Findings

Q & A

Q. What are the optimized synthetic routes for 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including sulfonylation of the phenylpiperazine intermediate and subsequent coupling with the pyrrolidine-2,5-dione core. Key steps include:

- Sulfonylation : Use of sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .

- Coupling Reactions : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) at room temperature .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. For example, excess sulfonyl chloride improves sulfonylation efficiency but may require quenching with aqueous NaHCO₃ to prevent decomposition .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical methods?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. The fluoropyrimidine proton resonates as a doublet (δ 8.2–8.5 ppm), while the 3-oxopiperazin-1-yl group shows distinct NH and carbonyl signals (δ 3.5–4.0 ppm and δ 168–170 ppm, respectively) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 504.12) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and pyrrolidine NH) .

Q. What preliminary biological assays are recommended to assess this compound’s activity, and what targets are hypothesized?

- In Vitro Receptor Binding : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to structural similarity to piperazine-based neuromodulators . Use radioligand displacement assays (IC₅₀ determination).

- Enzyme Inhibition : Test against phosphodiesterases (PDEs) or kinases via fluorescence-based enzymatic assays (e.g., PDE10A inhibition at 10 µM) .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s reactivity and selectivity?

- Reaction Path Prediction : Tools like Gaussian or ORCA calculate transition states for sulfonylation and coupling steps, identifying energy barriers and solvent effects .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to neurological targets (e.g., 5-HT₁A receptor) to prioritize substituent modifications .

- DFT Calculations : Assess electronic effects of the 5-fluoropyrimidine group on sulfonyl electrophilicity and piperazine ring conformation .

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

- Orthogonal Assays : Validate receptor binding results using functional assays (e.g., cAMP accumulation for GPCRs) .

- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolite interference .

- Structural Dynamics : Use molecular dynamics simulations (GROMACS) to assess target flexibility under varying pH or co-factor conditions .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?

- Substituent Variation : Systematically modify the fluoropyrimidine (e.g., chloro or methyl analogs) and sulfonylphenyl groups to correlate logP with blood-brain barrier permeability .

- Prodrug Design : Introduce ester or carbamate groups on the pyrrolidine-dione core to enhance solubility and oral bioavailability .

- Pharmacophore Mapping : Generate 3D-QSAR models (CoMFA/CoMSIA) using activity data from analogs to identify critical steric and electrostatic features .

Q. What advanced techniques are recommended for characterizing degradation products under stress conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by LC-MS/MS to identify degradation pathways .

- Stability-Indicating Methods : Develop HPLC methods (C18 column, 0.1% TFA in water/acetonitrile) to resolve degradation peaks .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life under accelerated conditions .

Q. How can researchers leverage hybrid experimental-computational frameworks for scalable synthesis?

- High-Throughput Screening (HTS) : Test reaction parameters (catalyst, solvent) in microtiter plates, coupled with machine learning (e.g., Random Forest) to predict optimal conditions .

- Flow Chemistry : Implement continuous flow systems for sulfonylation steps to improve heat transfer and scalability .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.